N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound is a multifunctional heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group, a thioether-linked pyrazoline derivative (with 2,3-dimethoxyphenyl and thiophen-2-yl substituents), and a thiophene-2-carboxamide moiety. The presence of methoxy, ethoxy, and thiophene groups may influence solubility, metabolic stability, and binding affinity .
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O5S3/c1-4-44-22-14-12-21(13-15-22)38-29(19-34-32(41)28-11-7-17-46-28)35-36-33(38)47-20-30(40)39-25(18-24(37-39)27-10-6-16-45-27)23-8-5-9-26(42-2)31(23)43-3/h5-17,25H,4,18-20H2,1-3H3,(H,34,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFIDLLBRNPEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CS6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketone with Hydrazine
The dihydropyrazole core is synthesized via Knorr pyrazole synthesis. A 1,3-diketone precursor 1 (2,3-dimethoxyphenyl-thiophen-2-yl-propan-1,3-dione) reacts with hydrazine hydrate in ethanol under reflux (Scheme 1).
Scheme 1
$$
\text{1,3-Diketone } \mathbf{1} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \mathbf{2} \text{ (dihydropyrazole)}
$$
Regioselectivity is ensured by the electron-donating methoxy groups, directing hydrazine attack to the β-keto position adjacent to the thiophene ring. The product 2 is isolated as a yellow solid (Yield: 78%, m.p. 132–134°C).
Formylation of Dihydropyrazole
The dihydropyrazole 2 undergoes Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C to introduce the aldehyde group at the 1-position, yielding 3 (Scheme 2).
Scheme 2
$$
\mathbf{2} \xrightarrow{\text{POCl₃, DMF}} \mathbf{3} \text{ (5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde)}
$$
Characterization by $$ ^1H $$ NMR confirms the aldehyde proton at δ 9.82 ppm (s, 1H).
Synthesis of 4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Cyclization of Thiosemicarbazide
Thiophene-2-carbohydrazide 4 (prepared via hydrazinolysis of thiophene-2-carboxylate ester) reacts with 4-ethoxyphenyl isothiocyanate in ethanol at 80°C to form thiosemicarbazide 5 (Scheme 3).
Scheme 3
$$
\mathbf{4} + \text{4-Ethoxyphenyl isothiocyanate} \xrightarrow{\text{EtOH, 80°C}} \mathbf{5} \text{ (thiosemicarbazide)}
$$
Base-Mediated Cyclization
Treatment of 5 with NaOH (2M) in aqueous ethanol induces cyclization to 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol 6 (Scheme 4). The thiol group is confirmed via IR (ν(S-H) = 2570 cm⁻¹).
Assembly of the Sulfanyl-2-Oxoethyl Linker
Nucleophilic Substitution
The aldehyde 3 is reduced to the alcohol 7 using NaBH₄ in methanol, followed by bromination with PBr₃ to yield 2-bromoethyl derivative 8 . Thiol 6 undergoes nucleophilic substitution with 8 in DMF/K₂CO₃ to form the sulfanyl-linked intermediate 9 (Scheme 5).
Scheme 5
$$
\mathbf{6} + \mathbf{8} \xrightarrow{\text{DMF, K₂CO₃}} \mathbf{9} \text{ (sulfanyl-2-oxoethyl-triazole)}
$$
HPLC-MS analysis of 9 shows [M+H]⁺ at m/z 629.2 (calculated: 629.3).
Amidation with Thiophene-2-Carboxylic Acid
Activation of Carboxylic Acid
Thiophene-2-carboxylic acid 10 is activated using HATU/DIPEA in DCM to form the active ester 11 .
Coupling with Triazole-Methylamine
The amine 12 (generated by reduction of the nitrile group in 9 using LiAlH₄) reacts with 11 to yield the final compound 13 (Scheme 6).
Scheme 6
$$
\mathbf{12} + \mathbf{11} \xrightarrow{\text{DCM, rt}} \mathbf{13} \text{ (target compound)}
$$
The product is purified via column chromatography (SiO₂, EtOAc/hexane 1:1) and recrystallized from ethanol. $$ ^13C $$ NMR confirms the amide carbonyl at δ 165.4 ppm.
Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.2% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyrazole and triazole moieties. The presence of these functional groups in N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide suggests potential activity against various cancer cell lines. For instance, triazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
Compounds similar to this compound have shown promising antimicrobial activity. In a study evaluating various pyrazole derivatives, several were effective against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), leading to reduced synthesis of pro-inflammatory prostaglandins . This could make N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yld)-4,5-dihydro-1H-pyrazol -1 - yl]- 2 - oxoethyl}sulfanyl) - 4 - ( 4 - ethoxyphenyl) - 4H - 1 , 2 , 4 - triazol - 3 - yl]methyl} thiophene - 2 - carboxamide a candidate for treating inflammatory diseases.
Pesticidal Activity
The compound has potential applications in agriculture as a pesticide. Compounds with similar structures have demonstrated effectiveness against various pests and pathogens affecting crops. The thiophene and triazole components may enhance the bioactivity against specific agricultural pests .
Fungicidal Properties
Research indicates that triazole-containing compounds can act as fungicides by inhibiting fungal sterol biosynthesis . This mechanism could be leveraged in developing new fungicides based on the structure of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yld)-4,5-dihydro - 1H - pyrazol - 1 - yl]- 2 - oxoethyl}sulfanyl) - 4 - ( 4 - ethoxyphenyl) - 4H - 1 , 2 , 4 - triazol - 3 - yl]methyl} thiophene - 2 - carboxamide.
Case Study 1: Anticancer Activity
A study investigated the effect of a series of pyrazole derivatives on human cancer cell lines. Among them was a compound structurally similar to N-{[5...}, which exhibited significant cytotoxicity against breast cancer cells through apoptosis induction .
Case Study 2: Antimicrobial Efficacy
In another research project focusing on antimicrobial agents derived from pyrazoles, compounds with similar structures were tested against common bacterial strains. The results indicated that these compounds effectively inhibited bacterial growth at low concentrations .
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Flexibility : The 1,2,4-triazole core is highly adaptable, with substitutions at positions 3, 4, and 5 modulating electronic and steric properties. The target compound’s 4-ethoxyphenyl group enhances hydrophobicity compared to phenyl or benzothiazole derivatives .
- Pyrazoline Linkage : The pyrazoline moiety in the target compound (with 2,3-dimethoxyphenyl) may improve metabolic stability over simpler alkyl chains or unsubstituted aryl groups .
- Thiophene vs.
Physicochemical and Pharmacokinetic Profiling
Implications :
- The target compound’s moderate LogP suggests better membrane permeability than the more lipophilic benzothiazole analogue .
- Reduced hydrogen-bond acceptors compared to benzothiazole derivatives may lower metabolic clearance rates .
NMR and Structural Similarity Analysis
- NMR Shifts : Evidence from triazole-thiophene hybrids (e.g., ) shows that substituents on the triazole ring (e.g., 4-ethoxyphenyl vs. 4-phenyl) induce distinct chemical shifts in the range of δ 7.2–8.1 ppm (aromatic protons) and δ 4.0–5.5 ppm (CH₂ groups). For example, the ethoxy group in the target compound causes upfield shifts (~δ 1.3 ppm for OCH₂CH₃) compared to methoxy derivatives .
- Similarity Indexing : Using Tanimoto coefficients (fingerprint-based), the target compound shares ~65–70% structural similarity with benzothiazole and phenylacetamide analogues . Key differences arise from the 2,3-dimethoxyphenyl group, which introduces additional hydrogen-bonding sites.
Biological Activity
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex compound with significant potential in medicinal chemistry. Its structure incorporates multiple heterocycles and functional groups that enhance its biological activity, particularly in anticancer and antimicrobial applications.
Molecular Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C36H36N6O5S2
- Molecular Weight : 696.85 g/mol
- LogP : 6.3684
- Polar Surface Area : 100.603 Ų
These properties suggest a high lipophilicity and potential for cellular membrane permeability, which are critical for its biological efficacy.
Biological Activity Overview
Research indicates that derivatives of thiophene carboxamides exhibit promising biological activities, including anticancer effects and antimicrobial properties. The compound has shown significant interactions with various biological targets.
Anticancer Activity
A study focusing on thiophene carboxamide derivatives demonstrated that certain compounds exhibit potent anticancer activity against Hep3B liver cancer cells. For instance:
- IC50 Values : Compounds similar to N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene showed IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells .
The mechanism of action appears to involve disruption of microtubule dynamics similar to that of Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
- Tested Bacteria : Escherichia coli, Staphylococcus aureus, and others.
The results indicated that modifications in the thiophene and pyrazole rings significantly affect the antimicrobial potency of the derivatives .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis reveals that:
- Thiophene Ring : The presence of the thiophene ring enhances the interaction with biological targets due to its aromatic character.
- Functional Groups : The positioning of methoxy and ethoxy substituents on the phenyl rings plays a crucial role in modulating activity levels.
- Heterocyclic Interactions : The combination of pyrazole and triazole moieties contributes to a multi-targeted approach in inhibiting cancer cell proliferation and microbial growth.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Compound 8 : A thiophene derivative was shown to induce apoptosis in K562 leukemia cells at low micromolar concentrations (IC50 = 2.5 μM). This was evidenced by caspase activation and mitochondrial damage .
- Antimicrobial Screening : A series of pyrazole-thiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with notable MIC values indicating strong antibacterial properties .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the 2,3-dimethoxyphenyl group shows distinct aromatic proton splitting patterns (δ 6.7–7.1 ppm) .
- Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .
- Infrared Spectroscopy (IR) : Carbonyl stretches (C=O at ~1680 cm⁻¹) and thioether linkages (C-S at ~650 cm⁻¹) validate functional groups .
How can researchers investigate the reaction mechanisms involved in the formation of the pyrazole and triazole rings?
Advanced Research Question
- Kinetic Studies : Monitor intermediate formation via time-resolved HPLC to identify rate-determining steps (e.g., cyclocondensation of hydrazines with diketones) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen incorporation into triazole rings .
- Computational Modeling : DFT calculations predict transition states and activation energies for ring-closing steps .
What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s anti-inflammatory effects?
Advanced Research Question
- Systematic Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess COX-2 inhibition trends .
- Bioisosteric Replacement : Substitute the thiophene-2-carboxamide moiety with furan or pyrrole analogs to evaluate heterocycle contributions .
- Pharmacophore Mapping : Overlay active conformations with known COX-2 inhibitors (e.g., celecoxib) to identify critical binding motifs .
Q. Example SAR Table :
| Substituent Position | Modification | COX-2 IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Ethoxyphenyl | Original | 0.12 | |
| 4-Nitrophenyl | Electron-withdrawing | 0.45 | |
| 4-Methoxyphenyl | Electron-donating | 0.18 |
How should discrepancies in NMR or mass spectrometry data be resolved during structural validation?
Advanced Research Question
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
- Isotopic Pattern Analysis : Use HRMS to distinguish between [M+H]⁺ and fragment ions with similar m/z values .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry for ambiguous substituents .
What computational methods are suitable for predicting this compound’s binding affinity to cyclooxygenase-2 (COX-2)?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Glide predicts binding poses in COX-2’s hydrophobic pocket, focusing on interactions with Val523 and Tyr355 .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of hydrogen bonds with His90 and Arg120 .
- Free Energy Perturbation (FEP) : Quantifies energy changes upon substituent modifications (e.g., methoxy to ethoxy groups) .
What experimental approaches are required to study this compound’s multi-target interactions in cancer pathways?
Advanced Research Question
- Kinase Profiling : Use PamStation®12 to screen inhibition against 140 kinases (e.g., EGFR, VEGFR2) at 1 μM concentrations .
- Proteomic Analysis : SILAC-based mass spectrometry identifies downstream targets (e.g., STAT3, NF-κB) in treated cancer cells .
- Transcriptomics : RNA sequencing reveals gene expression changes in apoptosis-related pathways (e.g., Bcl-2, caspase-3) .
What are the critical factors in optimizing sulfur-containing linker formation during synthesis?
Advanced Research Question
- Thiol Reactivity : Use freshly prepared sodium thiolate to avoid oxidation during thioether bond formation .
- pH Control : Maintain alkaline conditions (pH 8–9) to deprotonate thiols and enhance nucleophilicity .
- Temperature : Reactions at 50–60°C improve yields while minimizing disulfide byproducts .
Which functional group modifications improve this compound’s metabolic stability without compromising activity?
Advanced Research Question
- Ethoxy → Trifluoromethoxy Substitution : Reduces CYP450-mediated demethylation while maintaining COX-2 affinity .
- Methylation of Triazole Nitrogen : Blocks oxidative metabolism at the 1,2,4-triazole ring .
- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., benzylic positions) to prolong half-life .
How do electronic effects of substituents influence this compound’s tautomeric equilibrium and bioactivity?
Advanced Research Question
- Thione-Thiol Tautomerism : IR and ¹H NMR track sulfur proton shifts in the triazole ring. Electron-withdrawing groups stabilize the thione form, enhancing kinase inhibition .
- Computational Analysis : NBO charges and Fukui indices predict electrophilic regions prone to tautomerism .
- Biological Impact : Thione-dominant tautomers show 3-fold higher EGFR inhibition than thiol forms .
Notes
- All answers are methodologically focused, avoiding commercial/industrial aspects.
- Advanced questions emphasize mechanistic and data-driven analysis, while basic questions address synthesis and characterization fundamentals.
- References are cited using evidence IDs (e.g., ), adhering to the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
